molecular formula C10H9NO B094697 8-Amino-2-naphthol CAS No. 118-46-7

8-Amino-2-naphthol

Cat. No.: B094697
CAS No.: 118-46-7
M. Wt: 159.18 g/mol
InChI Key: KVHHMYZBFBSVDI-UHFFFAOYSA-N
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Description

8-Amino-2-naphthol, also known as 7-hydroxy-1-naphthylamine, is an organic compound with the molecular formula C10H9NO. It appears as a colorless crystalline solid that is soluble in hot water, ethanol, and ether. This compound is primarily used in the production of azo dyes and has significant applications in various scientific fields .

Mechanism of Action

Target of Action

8-Amino-2-naphthol, also known as 1-Amino-7-naphthol, is a photoactive charge transfer compound . It is primarily used as a fluorescent probe and a chiral organocatalyst . The primary targets of this compound are the molecules or structures that can interact with its photoactive properties.

Mode of Action

The compound’s mode of action is based on its photoactive properties. Upon excitation, it undergoes simultaneous excited-state proton transfer (ESPT) in water . The protonation state of the amino group (NH3+/NH2) acts as an on-off switch for ESPT at the OH site in water . This means that the compound can interact with its targets and cause changes based on its protonation state.

Pharmacokinetics

Its solubility in hot water and ethanol suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is primarily observed in its ability to act as a fluorescent probe and a chiral organocatalyst . As a fluorescent probe, it can help in the detection and measurement of various biological and chemical phenomena. As a chiral organocatalyst, it can facilitate various chemical reactions.

Action Environment

The action of this compound is influenced by environmental factors such as pH and solvent polarity . For instance, its prototropic behavior, which involves the transfer of protons, is sensitive to the solvent polarity and pH . Additionally, its interaction with different micellar environments can alter its excited state deactivation .

Biochemical Analysis

Biochemical Properties

8-Amino-2-naphthol plays a significant role in biochemical reactions. It has been reported to undergo simultaneous excited-state proton transfer (ESPT) in water upon excitation . The protonation state of the amino group (NH3+/NH2) acts as an on–off switch for ESPT at the OH site in water .

Cellular Effects

Its role as a photoactive charge transfer compound suggests that it may influence cellular functions by altering the protonation states of biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a photoactive charge transfer compound . Upon excitation, it undergoes excited-state proton transfer (ESPT), with the protonation state of the amino group acting as an on-off switch for ESPT at the OH site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its fluorescence intensity gets enhanced above the critical micellar concentration with distinct blue-shifted spectrum .

Metabolic Pathways

Its ability to undergo excited-state proton transfer (ESPT) suggests that it may interact with enzymes or cofactors that modulate proton transfer reactions .

Transport and Distribution

Its solubility in water and its ability to undergo excited-state proton transfer (ESPT) suggest that it may be transported and distributed via aqueous channels .

Subcellular Localization

Given its chemical properties, it may be localized in areas of the cell where proton transfer reactions occur .

Preparation Methods

8-Amino-2-naphthol can be synthesized through several methods. One common synthetic route involves the alkaline melting of the sodium salt of 1-naphthylamine-7-sulfonic acid. This process is carried out by adding the sodium salt to 80% potassium hydroxide at 210°C and heating for 6 hours at 230°C. After dilution and careful acidification with hydrochloric acid, the product is precipitated and purified .

Another method involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The reaction mixture is then acidified to precipitate the aminonaphthol .

Chemical Reactions Analysis

8-Amino-2-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and sodium hydrosulfite. Major products formed from these reactions include various intermediates used in dye synthesis .

Scientific Research Applications

8-Amino-2-naphthol has diverse applications in scientific research:

Comparison with Similar Compounds

8-Amino-2-naphthol can be compared to other naphthol derivatives, such as 1-naphthol and 2-naphthol. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the position of the functional groups. For instance:

This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and make it particularly useful in dye synthesis.

Properties

IUPAC Name

8-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHHMYZBFBSVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059474
Record name 2-Naphthalenol, 8-amino-
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Molecular Weight

159.18 g/mol
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CAS No.

118-46-7
Record name 8-Amino-2-naphthol
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Record name 8-Amino-2-naphthalenol
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Record name 1-Amino-7-naphthol
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Synthesis routes and methods I

Procedure details

To 1-methylnaphthalene (8.0 g, 56 mmol) in round bottom flask at 0° C. was added nitric acid (26 mL) dropwise. (NOTE: A slow addition of nitric acid is most important to avoid the formation of the other regioisomers). After the reaction mixture was stirred for an additional 15 min at 0° C., it was poured into 65 mL of H2O. The aqueous solution was extracted with benzene twice and the combined benzene solution was washed with 10% NaOH solution, dried with Na2SO4, and concentrated. Silica gel chromatography (EtOAc:Hexanes=5:95) gave product still containing a few percentage of the other regioisomer. It was recrystallized with EtOAc/Hexanes to give 9.0 g (43%) of 1.
Quantity
8 g
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26 mL
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65 mL
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Yield
43%

Synthesis routes and methods II

Procedure details

8-Amino-naphthalen-2-ol was prepared from 8-amino-2-naphthalenesulphonic acid (commercially available) according to the literature (J. Org. Chem. 1949, p351). To a solution of 8-amino-naphthalen-2-ol (8.00 g) in dry N,N-dimethylformamide (80 mL) was added sodium hydride (60% dispersion in mineral oil, 3.2 g) carefully. After stirring for 4 hours the reaction mixture was cooled in an ice bath and methyl iodide (3.13 mL) was added dropwise. The reaction mixture was then stirred at room temperature for 3 days. Water (10 mL) was then added and the volatiles were removed in vacuo. The residue was dissolved in chloroform, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield a dark oil. This was purified using flash chromatography (chloroform) to yield 7-methoxy-naphthalen-1-ylamine as a dark brown liquid (2.92 g).
Quantity
0 (± 1) mol
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8 g
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3.2 g
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80 mL
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3.13 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key industrial application of 1-Amino-7-naphthol?

A: 1-Amino-7-naphthol serves as a crucial intermediate in the synthesis of other chemicals. For example, it can be reacted with methyl chloroformate to produce 1-methoxycarbonylamino-7-naphthol, a dark grey powder. This synthesis was achieved with a yield of 76.4% and a purity of 96.5%. []

Q2: How does 1-Amino-7-naphthol compare to other compounds in terms of inhibiting polymerization reactions?

A: Research suggests that 1-Amino-7-naphthol, along with phenols and naphthols, exhibits strong inhibitory effects on the bulk polymerization of methyl methacrylate. This study compared its efficacy to various other compounds, including quinones, aromatic amines, and specific antimony and copper salts, highlighting its potential as a polymerization inhibitor. []

Q3: Is there a documented method for synthesizing 1-Amino-7-naphthol with high purity?

A: Yes, a process has been developed to synthesize 1-Amino-7-naphthol with a purity of 96.3% and a yield of 88.9%. This method involves heating 1,7-Cleve's acid with a mixture of sodium hydroxide and potassium hydroxide at high temperature (250℃) under a nitrogen atmosphere. The use of an additive (TA) is crucial in this process as it minimizes tar and coke formation, contributing to the high purity of the final product. []

Q4: What physical property of 1-Amino-7-naphthol has been studied in an aqueous environment?

A: The diffusion coefficient of 1-Amino-7-naphthol in water has been investigated. This property is important for understanding the compound's movement and distribution in aqueous solutions, which is relevant for various applications, including its potential use in chemical reactions or biological systems. []

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